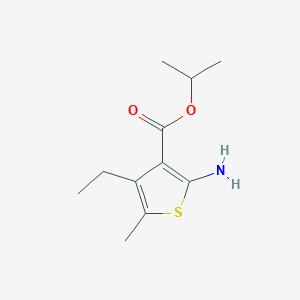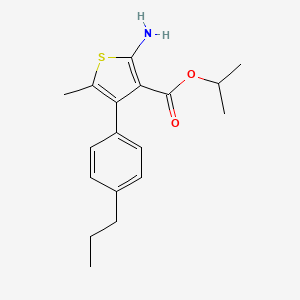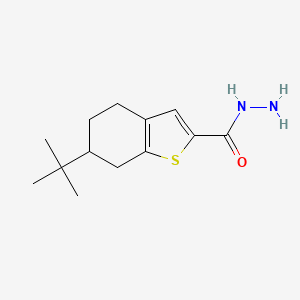![molecular formula C19H22N6OS B1326671 2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071368-77-8](/img/structure/B1326671.png)
2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms . It has a phenyl group and a 3-methylphenyl group attached to it, which could potentially influence its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the 1,2,4-triazole ring and the attached phenyl and 3-methylphenyl groups. These groups could potentially participate in various interactions such as π-stacking or hydrogen bonding, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions . The presence of the phenyl and 3-methylphenyl groups could also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could potentially make the compound more polar, while the phenyl and 3-methylphenyl groups could contribute to its hydrophobicity .Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics research to study protein interactions and functions. Its molecular structure allows it to bind with specific proteins, which can be useful in identifying protein targets for drug development .
Antioxidant Activity
Thiazole derivatives, which are part of this compound’s structure, have been found to exhibit antioxidant properties . This activity is beneficial in preventing oxidative stress, which can lead to cellular damage and is associated with various diseases .
Antimicrobial and Antifungal Applications
The compound’s structure is similar to other thiazole derivatives known for their antimicrobial and antifungal activities . It can potentially be used to develop new treatments for infections caused by bacteria and fungi .
Antitumor and Cytotoxic Drug Development
Research has shown that 1,2,4-triazole hybrids, which include structures similar to this compound, display cytotoxic activities against tumor cell lines. This suggests its potential use in developing antitumor drugs .
Corrosion Inhibition
In the field of materials science, this compound has been reported to inhibit the corrosion of metals. This application is crucial in extending the life of metal components in various industries .
Antiviral Research
Derivatives of this compound have been evaluated for their antiviral activity . This includes research into treatments for plant viruses, which could have implications for agriculture and biosecurity .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[5-[1-(3-methylanilino)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-13-7-6-8-15(11-13)21-14(2)18-23-24-19(27-12-17(26)22-20)25(18)16-9-4-3-5-10-16/h3-11,14,21H,12,20H2,1-2H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAUYPNQTOIQDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1326589.png)










![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)
![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)